molecular formula C13H19N B13178725 4-(2,4-Dimethylphenyl)piperidine

4-(2,4-Dimethylphenyl)piperidine

Cat. No.: B13178725
M. Wt: 189.30 g/mol
InChI Key: UQEABOWIBIOOCW-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a piperidine ring substituted at the fourth position with a 2,4-dimethylphenyl group. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Another method involves the use of Grignard reagents. For example, 2,4-dimethylphenylmagnesium bromide can be reacted with piperidine to form the desired product. This reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenyl)piperidine is unique due to its specific substitution pattern and the presence of a piperidine ring. This structure imparts distinct chemical and pharmacological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3

InChI Key

UQEABOWIBIOOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCNCC2)C

Origin of Product

United States

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